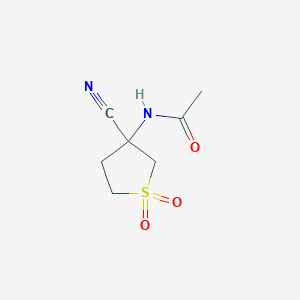
2-(2-Methylpropoxy)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylpropoxy)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 1343364-77-1 . It has a molecular weight of 200.69 . The IUPAC name for this compound is 2-isobutoxyethanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13ClO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like methanesulfonyl chloride are known to be highly reactive. They function as a source of the “CH3SO2+” synthon and are used to give methanesulfonates by their reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications
1. Heterocyclic Synthesis
One significant application of sulfonyl chloride derivatives is in the synthesis of new heterocyclic systems. For instance, 1,2-ethanedisulfenyl chloride has been utilized as an electrophilic reagent for preparing dihydro-1,4-dithiino substituted aromatics, reacting with activated aromatics to yield several new heterocyclic systems in modest yields (Allared et al., 2001).
2. Palladium-catalyzed Desulfinylative C–C Coupling
Another noteworthy application is in the desulfinylative palladium-catalyzed C–C coupling with Grignard reagents and sodium salts of dimethyl malonate and methyl acetoacetate, using sulfonyl chlorides as electrophilic partners. This process allows for the regioselective formation of various allylic derivatives, showcasing the versatility of sulfonyl chlorides in facilitating complex organic reactions (Volla et al., 2009).
3. Synthesis of Functional Aromatic Multisulfonyl Chlorides
Sulfonyl chlorides are also central to the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in the development of dendritic and complex organic molecules. The synthesis involves a sequence of reactions, culminating in the quantitative oxidative chlorination of various thiophenyl groups to produce sulfonyl chlorides. These compounds serve as starting building blocks in a new synthetic strategy for preparing complex organic molecules, demonstrating the critical role of sulfonyl chlorides in advanced organic synthesis (Percec et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, ethanesulfonyl chloride, indicates that it is highly toxic and corrosive. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
2-(2-methylpropoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQTBMIKWHUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)







![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)
![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)

